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Cat. No.: B3420816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chelidonine is a major isoquinoline alkaloid extracted from Chelidonium majus (greater

celandine), a plant with a long history in traditional medicine for treating various ailments.

Recent scientific investigations have highlighted its potential as an anti-cancer agent,

demonstrating cytotoxic effects across a range of cancer cell lines. Chelidonine has been

shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling

pathways. These application notes provide detailed protocols for assessing the cytotoxic

effects of chelidonine in vitro, offering standardized methods for researchers in academia and

the pharmaceutical industry. The included protocols for MTT, LDH, and apoptosis assays are

fundamental for screening and characterizing the anti-cancer properties of chelidonine and its

derivatives.

Data Presentation
The cytotoxic and pro-apoptotic effects of chelidonine have been quantified in numerous

studies. The following tables summarize key quantitative data to facilitate comparison across

different cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of Chelidonine (IC50 Values) in Various Human Cancer Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-interest
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type Assay IC50 (µM)
Exposure Time
(hours)

FaDu

Head and Neck

Squamous Cell

Carcinoma

MTT 1.0 Not Specified

HLaC78

Head and Neck

Squamous Cell

Carcinoma

MTT 1.6 Not Specified

MEL270 Melanoma CCK-8 ~1.0 24

C918 Melanoma CCK-8 ~1.0 24

BxPC-3
Pancreatic

Cancer
Not Specified < 1.0 24

MIA PaCa-2
Pancreatic

Cancer
Not Specified < 1.0 24

T98G Glioblastoma MTS ~0.6 24

SGC-7901
Gastric

Carcinoma
MTT 10 Not Specified

Caco-2 Colon Carcinoma Not Specified 50 48

HepG2
Hepatocellular

Carcinoma
Not Specified >20 96

MCF-7
Breast

Adenocarcinoma
Not Specified >20 96

SK-BR-3
Breast

Adenocarcinoma
Not Specified >20 96

Table 2: Apoptotic Effects of Chelidonine on Cancer Cells
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Cell Line
Cancer
Type

Chelidonine
Concentrati
on (µM)

Exposure
Time
(hours)

Parameter
Measured

Result

BxPC-3
Pancreatic

Cancer
1 24

Apoptotic

Cells (Early +

Late)

>50%

MIA PaCa-2
Pancreatic

Cancer
1 24

Apoptotic

Cells (Early +

Late)

>50%

T98G Glioblastoma 0.6 24
Sub-G1/G0

Phase Cells

~10-fold

increase vs.

control

MEL270 Melanoma 0.5 - 1.0 24
Apoptosis

Rate

Prominently

enhanced

C918 Melanoma 0.5 - 1.0 24
Apoptosis

Rate

Prominently

enhanced

Table 3: Effect of Chelidonine on Caspase-3 Activation

Cell Line Cancer Type
Chelidonine
Concentration
(µM)

Exposure Time
(hours)

Fold Increase
in Cleaved
Caspase-3

BxPC-3
Pancreatic

Cancer
1 24 ~10-fold

MIA PaCa-2
Pancreatic

Cancer
1 24 ~60-fold

T98G Glioblastoma 0.6 24
Cleavage

induced

Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
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MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)

Chelidonine stock solution (in DMSO)

96-well flat-bottom cell culture plates

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to

allow for cell attachment.

Compound Treatment: Prepare serial dilutions of chelidonine in complete medium from the

stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the

medium from the wells and add 100 µL of the diluted chelidonine solutions. Include

untreated cells as a negative control and a vehicle control (medium with the same

concentration of DMSO used for the highest chelidonine concentration).

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a 5% CO2 incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C, protected from light.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the

solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure

complete dissolution.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH)

released from damaged cells into the culture supernatant.

Materials:

Cancer cell line of interest

Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce

background)

Chelidonine stock solution (in DMSO)

96-well cell culture plates

LDH cytotoxicity detection kit (commercially available)

Microplate reader

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells

for the following controls:

Background control: Medium without cells.
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Low control (spontaneous LDH release): Untreated cells.

High control (maximum LDH release): Cells treated with the lysis solution provided in the

kit (e.g., 1% Triton X-100).

Substance control: Chelidonine in medium without cells to check for interference with the

assay.

Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully

transfer 50 µL of the cell-free supernatant from each well to a new optically clear 96-well flat-

bottom plate.

LDH Reaction: Prepare the reaction mixture according to the LDH kit manufacturer's

instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit

manufacturer (typically 490 nm with a reference wavelength of >600 nm).

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the

experimental and control wells, according to the manufacturer's formula.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by
Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells

based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell

membrane and the uptake of the DNA-intercalating dye Propidium Iodide by cells with

compromised membrane integrity.

Materials:

Cancer cell line of interest

Complete cell culture medium
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Chelidonine stock solution (in DMSO)

6-well cell culture plates

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI,

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them

to attach overnight. Treat the cells with the desired concentrations of chelidonine for the

specified duration. Include an untreated control.

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells,

gently trypsinize and combine them with the floating cells from the supernatant.

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the

supernatant and wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate

cell populations based on their fluorescence signals:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Visualizations
The following diagrams illustrate the experimental workflows and key signaling pathways

involved in chelidonine-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity/Apoptosis Assays

Seed Cells in Multi-well Plates
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Experimental workflow for cytotoxicity assessment.
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Chelidonine-Induced p53-GADD45a Signaling Pathway

Chelidonine

GADD45a
(Upregulation)

p53
(Stabilization & Activation)

p21
(Upregulation) Caspase Cascade Activation

Cell Cycle Arrest
(G2/M) Apoptosis

Click to download full resolution via product page

Chelidonine-induced p53-GADD45a signaling pathway.
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Inhibition of PI3K/AKT Signaling by Chelidonine
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Inhibition of PI3K/AKT signaling by chelidonine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3420816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

